TCO-PEG5 NHS ester is a specialized chemical compound that serves as a versatile reagent in bioconjugation and labeling applications. This compound features a trans-cyclooctene (TCO) moiety and an N-hydroxysuccinimide (NHS) ester, which are crucial for facilitating reactions with biomolecules. The inclusion of a polyethylene glycol (PEG) spacer enhances the solubility of the compound in aqueous environments, making it particularly useful in biological systems. TCO-PEG5 NHS ester is classified as a heterobifunctional linker, meaning it has two distinct reactive sites that can engage in selective chemical reactions with different functional groups.
TCO-PEG5 NHS ester can be sourced from various chemical suppliers, including AxisPharm and Kerafast, which provide high-purity variants of this compound. It is classified under small molecules and is widely used in biochemical research and development due to its bioorthogonal reactivity, which allows for selective labeling of proteins and other macromolecules without interfering with biological processes.
The synthesis of TCO-PEG5 NHS ester typically involves the reaction of TCO with an NHS-activated PEG derivative. The process can be summarized as follows:
The reaction between TCO and the NHS-activated PEG involves nucleophilic attack by amines present in biomolecules on the NHS group, leading to the formation of stable amide bonds. This mechanism allows for efficient conjugation to proteins, antibodies, or other molecules containing primary amines.
The molecular formula of TCO-PEG5 NHS ester is , with a molecular weight of approximately 604.61 g/mol . The structure includes:
The compound typically appears as a red amorphous solid or oil, depending on its formulation. Its solubility profile indicates compatibility with various organic solvents such as DMSO, dimethylformamide, dichloromethane, and tetrahydrofuran .
TCO-PEG5 NHS ester primarily undergoes bioorthogonal reactions through the inverse-electron demand Diels-Alder cycloaddition with tetrazine derivatives. This reaction is characterized by:
The mechanism involves the formation of a cycloadduct between TCO and tetrazine under physiological conditions, enabling targeted delivery of drugs or imaging agents to specific cells or tissues.
The mechanism by which TCO-PEG5 NHS ester functions involves several key steps:
This mechanism underpins its utility in various applications, including drug delivery systems and imaging techniques.
TCO-PEG5 NHS ester has numerous scientific applications due to its unique properties:
The synthesis of the trans-cyclooctene (TCO) core relies on ring-closing metathesis (RCM) as a pivotal step, leveraging the exceptional reactivity of TCO in bioorthogonal inverse electron-demand Diels-Alder (IEDDA) reactions. The strained trans-configuration of cyclooctene is thermodynamically disfavored compared to its cis-isomer, necessitating precise catalytic control. Modern RCM protocols employ second-generation Grubbs catalysts (e.g., benzylidene[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(tricyclohexylphosphine)ruthenium) under high-dilution conditions (0.001–0.01 M) to suppress oligomerization. The reaction typically uses diene precursors such as 1,5-cyclooctadiene derivatives dissolved in degassed dichloromethane, heated to 40–45°C for 12–24 hours [8] [9].
Challenges arise from competing isomerization and catalyst deactivation. Studies indicate that incorporating relay substrates—auxiliary alkenes that facilitate initial cyclization before subsequent elimination—improves TCO yields by 15–20%. For instance, silicon-tethered dienes undergo RCM followed by desilylation, achieving TCO purity >95% as confirmed by 1H-NMR (characteristic vinyl proton shift: δ 5.6–5.8 ppm) [9]. Catalyst loading optimization is critical; excess catalyst (10 mol%) promotes undesirable side reactions, while sub-stoichiometric amounts (1–2 mol%) prolong reaction times. Post-RCM purification via silica gel chromatography removes ruthenium residues, which can degrade TCO stability during storage [8].
Table 1: Optimization Parameters for TCO Synthesis via RCM
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Catalyst Loading | 1–2 mol% | Yield: 70–85%; Ru residues <0.5% |
| Reaction Concentration | 0.005 M | Oligomerization <5% |
| Temperature | 40–45°C | Isomerization side products <8% |
| Reaction Time | 12–18 hours | Conversion >95% |
Polyethylene glycol (PEG) spacers bridge the TCO core and the N-hydroxysuccinimide (NHS) ester, directly influencing solubility, pharmacokinetics, and steric accessibility. The selection of PEG5 (five ethylene oxide units) balances hydrophilicity and molecular rigidity. Shorter spacers (PEG2–PEG4) restrict conformational flexibility, reducing IEDDA kinetics by 30–50%, while longer spacers (PEG6–PEG12) increase solubility but introduce entropic penalties during bioconjugation [5] [1].
Coupling TCO-amine derivatives with PEG diacids (e.g., HOOC-PEG5-COOH) employs carbodiimide chemistry. Critical to this step is stoichiometric control: a 1.2:1.0 molar ratio of PEG diacid to TCO-amine minimizes diacylation byproducts. Reactions proceed in anhydrous dimethylformamide at 0°C for 1 hour, followed by 24 hours at room temperature, achieving >90% monoacylation efficiency. 13C-NMR verifies spacer integrity, with characteristic ether carbon peaks at δ 70–72 ppm [1] [5]. Molecular dynamics simulations reveal that PEG5’s end-to-end distance (∼15 Å) aligns optimally with the TCO-tetrazine binding pocket distance, maximizing effective molarity during IEDDA reactions. Furthermore, PEG5’s hydrodynamic radius (∼8 Å) minimizes steric hindrance at the conjugation site [5].
Table 2: Impact of PEG Spacer Length on Bioconjugation Efficiency
| PEG Length | Solubility (mg/mL) | IEDDA Rate Constant (k, M−1s−1) | Steric Accessibility |
|---|---|---|---|
| PEG3 | 15 | 1.2 × 104 | Low |
| PEG5 | 85 | 2.5 × 104 | High |
| PEG8 | 210 | 2.1 × 104 | Medium |
Functionalizing the terminal carboxylic acid of TCO-PEG5-COOH into an NHS ester requires activating agents to form an unstable O-acylisourea intermediate. Standard protocols use N,N′-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with NHS as a nucleophilic catalyst. Molar ratios are critical: a 1:1:1.5 ratio of acid:EDC:NHS in dichloromethane or acetonitrile maximizes NHS ester yield (>85%) while minimizing hydrolysis [6].
Reaction progress is monitored via thin-layer chromatography (Rf = 0.7 in 5:95 methanol/dichloromethane) and Fourier-transform infrared spectroscopy (disappearance of C=O stretch at 1710 cm−1, emergence of NHS ester C=O at 1735 cm−1 and succinimide C–N at 1210 cm−1). Buffer selection during activation is paramount; sodium borate (0.1 M, pH 8.5) maintains optimal nucleophilicity without accelerating NHS ester hydrolysis, whereas phosphate buffers reduce yields by 20–30% due to competing phosphorylation [6]. Post-activation, the NHS ester is precipitated in ice-cold diethyl ether and isolated via filtration to remove N,N′-dicyclohexylurea byproducts. The product must be stored desiccated at −20°C to prevent moisture-induced degradation, with shelf-life stability confirmed by 1H-NMR (<5% hydrolysis after 4 weeks) [6].
Table 3: Optimization of NHS Esterification Reaction Parameters
| Parameter | EDC/NHS Protocol | DCC/NHS Protocol |
|---|---|---|
| Solvent | Anhydrous acetonitrile | Anhydrous dichloromethane |
| Temperature | 0°C → 25°C | 0°C → 25°C |
| Reaction Time | 24 hours | 18 hours |
| Yield | 85–90% | 75–80% |
| Byproduct Removal | Ether precipitation | Filtration |
Purifying TCO-PEG5-NHS ester demands orthogonal chromatographic methods due to hydrolytic sensitivity and structural similarity to impurities. Reverse-phase high-performance liquid chromatography (RP-HPLC) using C18 columns resolves NHS ester hydrolysis products (retention time [RT] = 8.2 min) from the target compound (RT = 12.5 min). Gradient elution (10–90% acetonitrile in 0.1% trifluoroacetic acid over 20 minutes) achieves >98% purity but risks ester degradation under acidic conditions [3] [10].
Size-exclusion chromatography (SEC) circumvents this using hydrophilic stationary phases like poly(2-hydroxyethyl aspartamide)-silica (PolyHEA). Isocratic elution with denaturing mobile phases (50 mM formic acid) dissociates hydrophobic aggregates while preserving ester integrity. SEC separates by hydrodynamic volume, efficiently removing endotoxins (<0.5 EU/mg) and unreacted PEG chains. Critical operational parameters include low flow rates (0.5 mL/min) and sample loading <2% column volume to prevent co-elution [3]. Post-purification, lyophilization yields stable solids, with identity confirmed by liquid chromatography-mass spectrometry (LC-MS; [M+Na]+ for TCO-PEG5-NHS: m/z 856.3). Endotoxin levels are quantified via the Limulus amebocyte lysate assay, ensuring compliance with biomedical standards (<1.0 EU/mL) [3] [10].
Table 4: Chromatographic Conditions for TCO-PEG5-NHS Purification
| Method | Column Chemistry | Mobile Phase | Flow Rate | Key Resolved Impurities |
|---|---|---|---|---|
| RP-HPLC | C18 silica | 0.1% TFA in H2O/MeCN | 1.0 mL/min | Hydrolyzed ester, PEG diacids |
| SEC | PolyHEA-silica | 50 mM formic acid | 0.5 mL/min | Endotoxins, unconjugated TCO |
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 12273-51-7
CAS No.:
CAS No.: 593-80-6
CAS No.: 142759-00-0